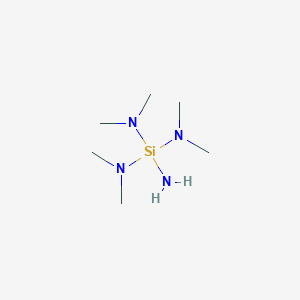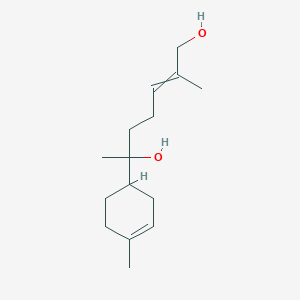
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol is an organic compound with the molecular formula C15H26O2 This compound features a cyclohexene ring substituted with a methyl group and a heptene chain with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohex-3-en-1-ol and 2-methylhept-2-en-1-ol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Common catalysts include acids or bases, and solvents such as ethanol or dichloromethane are used to dissolve the reactants.
Reaction Steps: The synthesis may involve multiple steps, including esterification, reduction, and hydroxylation, to introduce the necessary functional groups and achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Similar structure but with different functional groups.
2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one: Contains a pyran ring instead of a heptene chain.
α-Terpineol: Similar cyclohexene ring structure but with different substituents.
Uniqueness
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its dual hydroxyl groups and heptene chain make it versatile for various chemical transformations and research purposes.
Propiedades
Número CAS |
189371-58-2 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
2-methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol |
InChI |
InChI=1S/C15H26O2/c1-12-6-8-14(9-7-12)15(3,17)10-4-5-13(2)11-16/h5-6,14,16-17H,4,7-11H2,1-3H3 |
Clave InChI |
DRUPYWVNTITDJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(C)(CCC=C(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


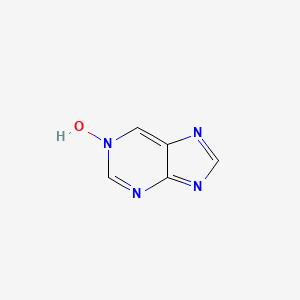

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
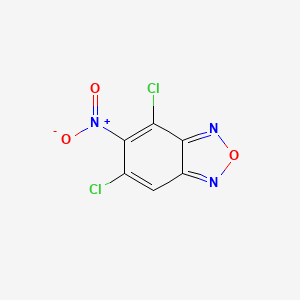
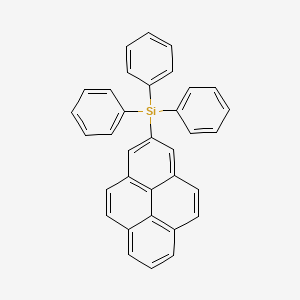
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
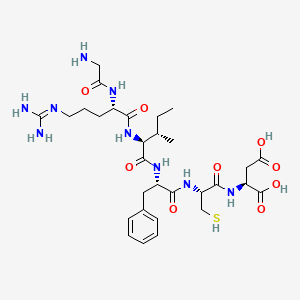

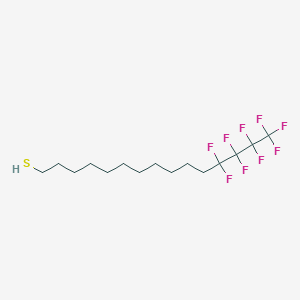
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
